

biological activity of 2-Bromo-3-methylquinoline versus other haloquinoline isomers

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Compound of Interest

Compound Name: **2-Bromo-3-methylquinoline**

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A Comparative Guide to the Biological Activity of **2-Bromo-3-methylquinoline** and Other Haloquinoline Isomers

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of quinoline derivatives can be significantly modulated by the introduction of various substituents. Halogenation and methylation, in particular, are key strategies for modifying the electronic and steric properties of the quinoline ring, thereby influencing its interaction with biological targets. This guide provides a comparative analysis of the biological activity of **2-Bromo-3-methylquinoline** and other haloquinoline isomers, supported by experimental data to elucidate structure-activity relationships.

Comparative Biological Activities

While direct comparative studies on **2-Bromo-3-methylquinoline** alongside a full spectrum of its haloquinoline isomers are limited in publicly available literature, a comparative analysis can be constructed by examining structurally related compounds. The following sections summarize the known anticancer, antimicrobial, and enzyme-inhibitory activities of various bromo-, chloro-, fluoro-, and iodo-substituted quinolines.

Anticancer Activity

Haloquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The position and nature of the halogen and methyl groups on the quinoline ring are critical determinants of their anticancer potency.

Data Presentation: Anticancer Activity of Haloquinoline Derivatives

Compound/Derivative Class	Cancer Cell Line	IC50 (µM)	Reference
6-Bromo-3-methylquinoline analogues	(Predicted)	pIC50 values modeled	[1]
5,7-Dibromo-8-hydroxyquinoline	Breast Cancer	-	[2]
6,8-Dibromotetrahydroquinoline	Breast Cancer	-	[2]
Nitroquinoline Bromide	Breast Cancer	-	[2]
Methoxyhydroxyquinoline Bromide	Breast Cancer	-	[2]
6-Bromo-5-nitroquinoline	HT29 (Colon)	Lower than 5-FU	[3]
5,7-Dibromo-8-hydroxyquinoline	HT29 (Colon)	-	[3]
6,8-dibromo-4(3H)quinazolinone deriv.	MCF-7 (Breast)	1.7 µg/mL	[3]
6-Bromo quinazoline derivative (8a)	MCF-7 (Breast)	15.85 ± 3.32	[3]
6-Bromo quinazoline derivative (8a)	SW480 (Colon)	17.85 ± 0.92	[3]
2-Arylquinoline (C-6 substituted) (13)	HeLa (Cervical)	8.3	[4]
2-Arylquinoline (C-6 substituted) (12)	PC3 (Prostate)	31.37	[4]

2-Arylquinoline (C-6 substituted) (11)	PC3 (Prostate)	34.34	[4]
Chloro-nitroquinoline isomers	Various	-	[5]

Note: The presented data is a compilation from multiple studies and direct comparison of absolute IC₅₀ values should be approached with caution due to variations in experimental conditions. The table includes data for structurally related compounds to provide insight into the potential cytotoxicity of haloquinoline isomers.

Antimicrobial Activity

The quinoline core is central to many antimicrobial agents. Halogenation can enhance the antimicrobial properties of these compounds, leading to potent activity against a range of bacteria and fungi.

Data Presentation: Antimicrobial Activity of Haloquinoline Derivatives

Compound/Derivative Class	Microorganism	MIC (µg/mL)	Reference
Substituted quinoline (9a)	<i>P. aeruginosa</i>	3.9	[6]
Substituted quinoline (9a)	Gram-positive bacteria	15.6 - 31.2	[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline	<i>M. tuberculosis</i>	0.1	[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline	<i>M. smegmatis</i>	1.56	[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline	MSSA	2.2	[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline	MRSA	1.1	[6]
Quinolone-pyrazole hybrid	<i>M. tuberculosis</i>	12.5 - 50	[7]
Quinolone-hydroxyimidazolium hybrid (7b)	<i>S. aureus</i>	2 (5 µM)	[7]
Quinolone-hydroxyimidazolium hybrid (7h)	<i>S. aureus</i>	20 (47 µM)	[7]
Ciprofloxacin	Enterobacteriaceae	0.03 - 0.23	[8]
Ciprofloxacin	<i>P. aeruginosa</i>	0.37	[8]
Ciprofloxacin	<i>S. aureus</i>	0.75	[8]

Novel quinoline derivatives	B. cereus, Staphylococcus, Pseudomonas, E. coli	3.12 - 50	[9]
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Note: MIC (Minimum Inhibitory Concentration) values indicate the potency of an antimicrobial agent; lower values signify greater efficacy. The data is compiled from various sources and includes a range of haloquinoline derivatives to illustrate the spectrum of activity.

Enzyme Inhibition

Many quinoline derivatives exert their biological effects by inhibiting specific enzymes that are critical for cell signaling, proliferation, and survival. For instance, some quinolines are known to target kinases in the PI3K/Akt/mTOR pathway.[10][11][12] Another study has shown that quinoline derivatives can inhibit DNA methyltransferases (DNMTs).[13]

Data Presentation: Enzyme Inhibition by Haloquinoline Derivatives

Compound/Derivative Class	Target Enzyme	IC50	Reference
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine	mTOR	64 nM	[10][14]
Indole- and quinolone-based derivatives	mTOR	66 nM (HA-2I)	[15]
Indole- and quinolone-based derivatives	mTOR	75 nM (HA-2c)	[15]
6-Bromo-3-methylquinoline analogues	Prostaglandin F2 α synthase	(Predicted)	[1]
Quinoline derivatives	DNA methyltransferase 1 (DNMT1)	\sim 2 μ M (Compound 12)	[13]
Quinoline derivatives	CamA (a 6mA MTase)	2-4 μ M	[13]
6-Bromo-3-cyclohexenyl-2-methylquinoline	Proteasome	Mixed-type inhibition	[16]

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[17]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., haloquinoline isomers). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[17]

- Incubation: The plates are incubated for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[17\]](#)
- MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[\[17\]](#) During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[\[17\]](#)
- Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[\[17\]](#)
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[\[17\]](#)

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[18\]](#)[\[19\]](#)

- Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[\[20\]](#)
- Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[\[21\]](#)
- Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[\[21\]](#) Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[\[21\]](#)

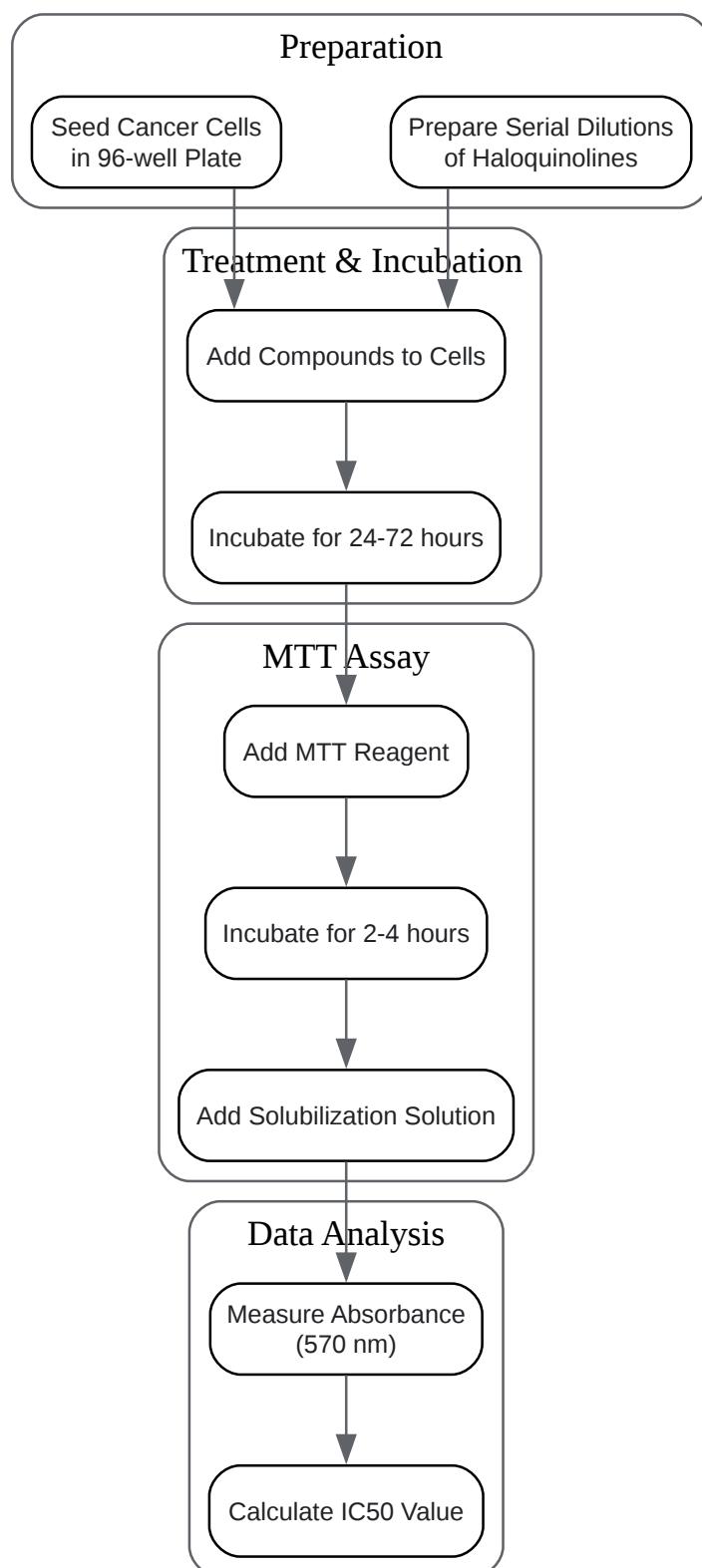
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[22]

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.[23]

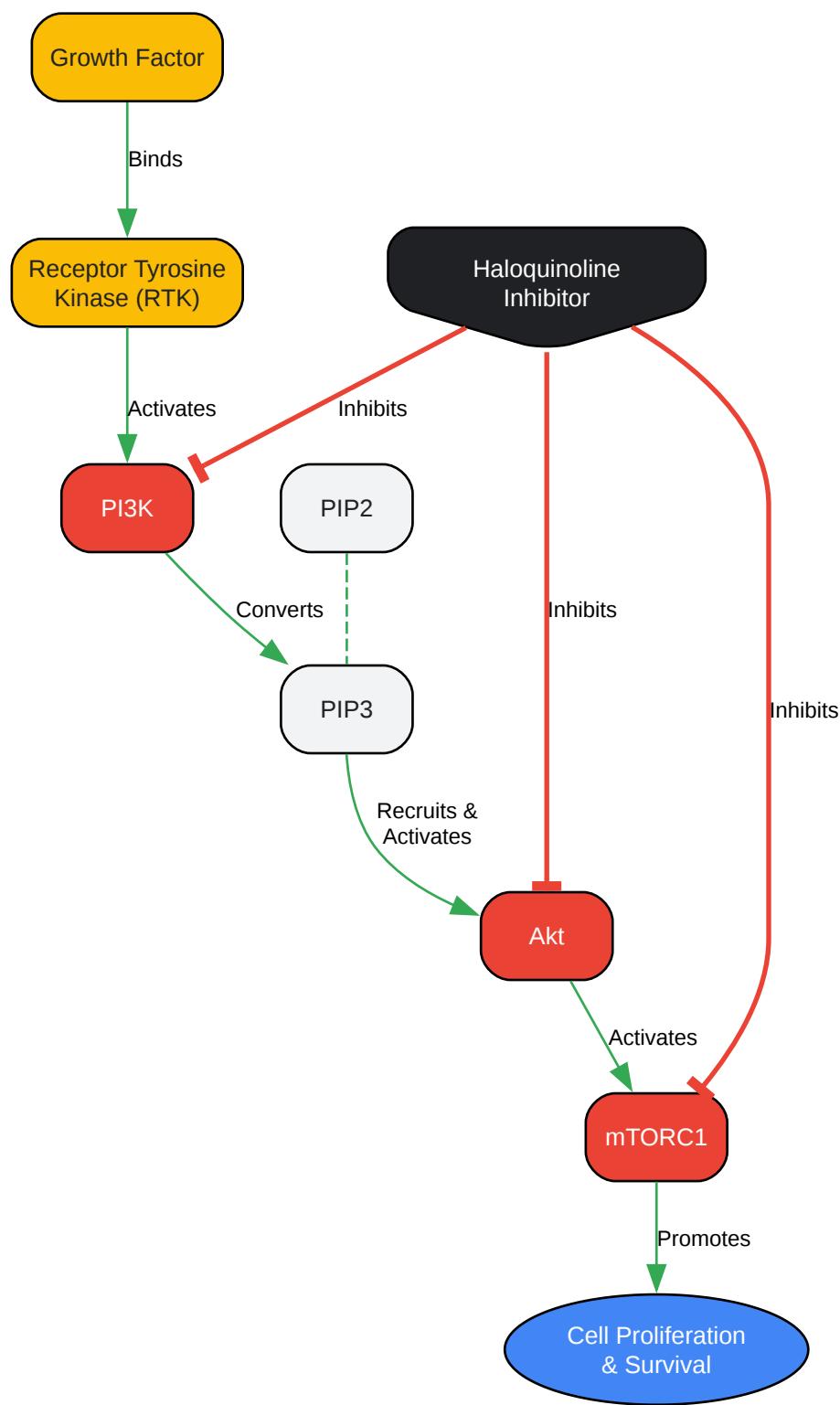
- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.[23]
- Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate. [23]
- Kinase Reaction: A reaction mixture containing the target kinase (e.g., a member of the PI3K/Akt/mTOR pathway), a specific substrate, and ATP is added to the wells to initiate the reaction.[23]
- Incubation: The plate is incubated for a specific period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.[24]
- Signal Detection: An ATP detection reagent (such as Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP present.[23]
- Data Acquisition: The luminescence intensity of each well is measured using a plate reader. [23]
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the signals from control wells (with and without the enzyme). This allows for the determination of the IC50 value.[23]

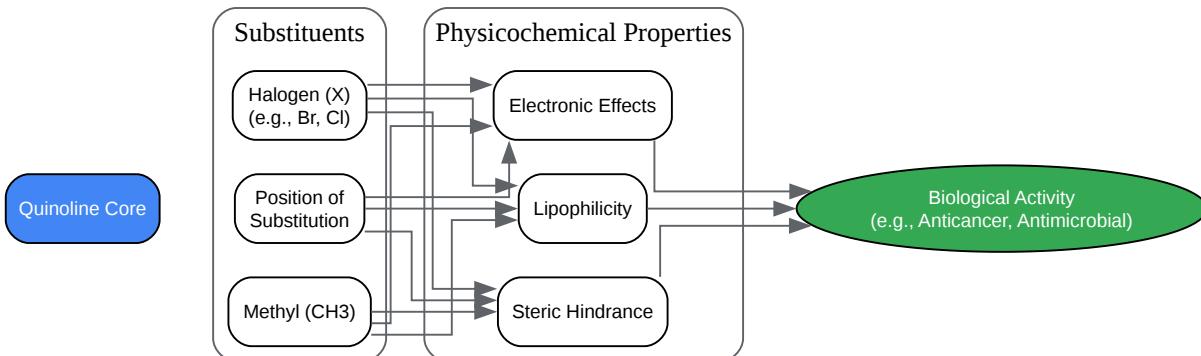
Mandatory Visualizations



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Caption: General workflow for in vitro cytotoxicity screening.





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